molecular formula C7H6BrN3 B1524629 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1190321-04-0

3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No. B1524629
M. Wt: 212.05 g/mol
InChI Key: GPHYNRYMNQHOLV-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is a chemical compound with the CAS Number: 1190321-04-0 and a molecular weight of 212.05 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

While specific synthesis methods for 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These methods could potentially be adapted for the synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine.


Molecular Structure Analysis

The InChI code for 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is 1S/C7H6BrN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule .


Physical And Chemical Properties Analysis

3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Specific Scientific Field

Oncology, specifically the development of targeted therapies for cancer .

Summary of the Application

“3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine” and its derivatives have been found to inhibit the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application or Experimental Procedures

The compound was tested in vitro against breast cancer 4T1 cells. It was found to inhibit cell proliferation and induce apoptosis .

Results or Outcomes

The compound exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively). It also significantly inhibited the migration and invasion of 4T1 cells .

Application as an Immunomodulator

Specific Scientific Field

Immunology, specifically the development of immunomodulators .

Summary of the Application

“3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine” and its derivatives have been found to inhibit Janus Kinase 3 (JAK3), which plays a crucial role in modulating a number of inflammatory and immune mediators . Therefore, targeting JAK3 represents an attractive strategy for treating immune diseases such as organ transplantation .

Methods of Application or Experimental Procedures

The compound was tested in vitro against interleukin-2-stimulated T cell proliferation .

Results or Outcomes

The compound was identified as a potent, moderately selective JAK3 inhibitor .

Application in Treating Hyperglycemia and Related Disorders

Specific Scientific Field

Endocrinology, specifically the treatment of hyperglycemia and related disorders .

Summary of the Application

“3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine” and its derivatives have been found to reduce blood glucose levels, making them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application were not detailed in the source .

Application in Antibacterial, Antifungal, and Antiviral Activities

Specific Scientific Field

Microbiology, specifically the development of antimicrobial and antiviral agents .

Summary of the Application

Pyrrolopyrazine derivatives, which include “3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine”, have been found to exhibit antibacterial, antifungal, and antiviral activities .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application were not detailed in the source .

Application in Agrochemicals and Functional Materials

Specific Scientific Field

Agricultural Chemistry and Material Science .

Summary of the Application

Functionalization of “3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine” (also known as 7-azaindole) has been studied to provide new compounds directing toward agrochemicals and/or functional materials .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application were not detailed in the source .

Application in Chemical Synthesis

Specific Scientific Field

Chemistry, specifically the synthesis of new compounds .

Summary of the Application

“3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine” is used in the synthesis of a variety of chemical compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application were not detailed in the source .

Application in the Development of Fibroblast Growth Factor Receptor Inhibitors

Specific Scientific Field

Pharmacology, specifically the development of targeted therapies for cancer .

Summary of the Application

“3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine” and its derivatives have been found to inhibit the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application or Experimental Procedures

The compound was tested in vitro against breast cancer 4T1 cells. It was found to inhibit cell proliferation and induce apoptosis .

Results or Outcomes

The compound exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively). It also significantly inhibited the migration and invasion of 4T1 cells .

Application in the Production of Agrochemicals and Functional Materials

Specific Scientific Field

Agricultural Chemistry and Material Science .

Summary of the Application

Functionalization of “3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine” (also known as 7-azaindole) has been studied to provide new compounds directing toward agrochemicals and/or functional materials .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application were not detailed in the source .

Application in the Synthesis of New Compounds

Specific Scientific Field

Chemistry, specifically the synthesis of new compounds .

Summary of the Application

“3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine” is used in the synthesis of a variety of chemical compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application were not detailed in the source .

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHYNRYMNQHOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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